![molecular formula C8H13N B060636 1H-Pyrrole, 1-methyl-2-(1-methylethyl)- CAS No. 190065-71-5](/img/structure/B60636.png)
1H-Pyrrole, 1-methyl-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-methyl-2-(1-methylethyl)- is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(1-methylethyl)- is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids, leading to changes in their function and structure.
Biochemical and Physiological Effects
1H-Pyrrole, 1-methyl-2-(1-methylethyl)- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Pyrrole, 1-methyl-2-(1-methylethyl)- in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds and as a ligand in coordination chemistry. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 1H-Pyrrole, 1-methyl-2-(1-methylethyl)- in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on this compound. Another direction is the use of this compound as a fluorescent probe in bioimaging. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Conclusion
In conclusion, 1H-Pyrrole, 1-methyl-2-(1-methylethyl)- is a versatile compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its mechanism of action and potential toxicity require further research. However, its unique properties make it a valuable tool in scientific research.
Synthesemethoden
The synthesis of 1H-Pyrrole, 1-methyl-2-(1-methylethyl)- can be achieved through several methods. One of the most common methods is the reaction of 1-methyl-2-bromo-1-propene with pyrrole in the presence of a palladium catalyst. Another method involves the reaction of 1-methyl-2-(1-methylethyl)-4-nitroimidazole with sodium hydride in the presence of dimethylformamide.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-methyl-2-(1-methylethyl)- has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
Eigenschaften
CAS-Nummer |
190065-71-5 |
---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
1-methyl-2-propan-2-ylpyrrole |
InChI |
InChI=1S/C8H13N/c1-7(2)8-5-4-6-9(8)3/h4-7H,1-3H3 |
InChI-Schlüssel |
LWLOIGPQGSROHK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CN1C |
Kanonische SMILES |
CC(C)C1=CC=CN1C |
Synonyme |
1H-Pyrrole,1-methyl-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.